molecular formula C21H24BrN3O4 B3012089 Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 868144-32-5

Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3012089
CAS No.: 868144-32-5
M. Wt: 462.344
InChI Key: FGBLBCVMYPQOBL-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a structurally complex heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This bicyclic system integrates pyridine and pyrimidine rings, with key substituents modulating its physicochemical and biological properties:

  • Position 6: An isobutyl ester group balances solubility and bioavailability, contrasting with carboxylates or smaller esters in related derivatives .
  • 2,4-Dioxo moieties: These electron-withdrawing groups may influence tautomerism and hydrogen-bonding interactions with biological targets, such as kinases or antimicrobial proteins .

Properties

IUPAC Name

2-methylpropyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBLBCVMYPQOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Br)C(=O)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isobutyl 5-(4-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activity. This article aims to detail the biological properties of this compound based on available research findings.

Molecular Formula and Structure

  • Molecular Formula: C₁₈H₁₉BrN₂O₄
  • Molecular Weight: 396.25 g/mol

The compound features a complex structure that includes a pyrido-pyrimidine core and several functional groups that may influence its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action depending on their structural modifications. For instance:

  • The presence of bromophenyl groups has been linked to enhanced interaction with biological targets such as receptors and enzymes.
  • The isobutyl group contributes to the lipophilicity of the molecule, potentially improving cellular uptake.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can act as allosteric modulators for certain receptors. For example:

  • FFA3 Receptor Activity: Analogues have shown agonist activity in low micromolar ranges. The isobutyl derivative was noted for its comparable potency to other active compounds in GTPγS binding assays .

In Vivo Studies

Preliminary in vivo studies suggest that compounds with similar structures exhibit favorable pharmacokinetic profiles:

  • Bioavailability: Investigations into the bioavailability of these compounds indicate that they maintain stability in physiological conditions and show reasonable absorption rates in animal models.

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds in treating various conditions:

  • Anti-inflammatory Properties: A study on structurally similar compounds indicated significant anti-inflammatory effects in murine models.
  • Anticancer Activity: Research has shown that certain derivatives possess cytotoxic effects against cancer cell lines, suggesting a potential role in oncology.

Table 1: Biological Activity Summary

Compound NameActivity TypePotency (µM)Reference
Isobutyl DerivativeFFA3 AgonistLow micromolar
Similar CompoundAnti-inflammatoryIC50 = 10 µMCase Study 1
Similar CompoundCytotoxic (Cancer)IC50 = 5 µMCase Study 2

Table 2: Pharmacokinetic Properties

PropertyValue
Half-life~4 hours
Bioavailability~50%
MetabolismHepatic

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Substituents Key Features Biological Relevance
Target Compound 5-(4-Bromophenyl), 1,3,7-trimethyl, 6-isobutyl ester Enhanced lipophilicity (Br), metabolic stability (CH₃) Potential kinase/antifungal activity
1,3-Dimethyl-5-phenyl-hexahydropyrido[2,3-d]pyrimidine-7-carboxylic acid () 5-Phenyl, 7-carboxylic acid High synthetic yield (96–98%), polar carboxylate Lower bioavailability vs. ester derivatives
Ethyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate () 4-Methoxyphenyl, butylthio Electron-rich (OCH₃), sulfur-mediated interactions Possible antibacterial/antioxidant effects
PA-8 () 2-Amino, 3-methoxyphenyl Amino group enables hydrogen bonding PAC1 receptor antagonism for neuropathic pain
  • 4-Bromophenyl vs. Other Aryl Groups : Bromine’s electronegativity and size may enhance target binding compared to methoxy () or unsubstituted phenyl () .
  • Ester vs. Carboxylic Acid : The isobutyl ester in the target compound likely improves cell permeability over carboxylate derivatives (e.g., ), though hydrolysis susceptibility remains a consideration .

Table 3: Reported Bioactivities of Analogues

Compound Activity Mechanism/Target Reference
Pyrido[2,3-d]pyrimidines with 7-CF₃ () Anticancer (IC₅₀: 2.1–8.7 µM) Apoptosis via G1 cell-cycle arrest
Chlorophenyl derivatives () Antifungal (MIC: 4–16 µg/mL) Inhibition of Fusarium oxysporum
PA-8 () PAC1 receptor antagonism (IC₅₀: 0.3 µM) Neuropathic pain modulation
Carbonic anhydrase inhibitors () Enzyme inhibition (Ki: 12–45 nM) Binding to CA I/II active sites

The target compound’s 4-bromophenyl and methyl groups may synergize for dual antifungal (cf. ) and kinase inhibitory activity (cf. ). Its ester group could further optimize pharmacokinetics relative to carboxylate-based inhibitors .

Physicochemical Properties

  • Lipophilicity : The 4-bromophenyl group increases logP compared to methoxy or hydrogen substituents, favoring blood-brain barrier penetration for neurological applications .
  • Metabolic Stability : Methyl groups at positions 1, 3, and 7 may reduce oxidative metabolism, enhancing plasma stability compared to unsubstituted analogs .

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